(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Description
(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one (CAS: 218615-21-5) is a chiral synthetic intermediate widely used in organic chemistry. Its molecular formula, inferred from its exact molecular weight of 232.149 g/mol , is C₁₁H₂₂O₃Si. The compound features:
- A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position, providing steric protection for the hydroxyl group.
- A ketone at the 2-position and a hydroxyl group at the 5-position, enabling diverse reactivity in synthesis.
- (3S) stereochemistry, critical for enantioselective applications in pharmaceuticals and natural product synthesis .
Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.348 |
| Polar Surface Area (PSA) | 46.53 Ų |
| Exact Molecular Weight | 232.149 g/mol |
The TBDMS group enhances stability against hydrolysis compared to trimethylsilyl (TMS) analogs, while remaining cleavable under mild fluoride-based conditions .
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one |
InChI |
InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3 |
InChI Key |
UUSDHTAHRYBCMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linear TBDMS-Protected Alcohols/Ketones
a. (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol ()
- Structure : TBDMS at the 5-position, hydroxyl at 1-position, and methyl groups at 2 and 4.
- Key Differences :
- Lacks a ketone group, reducing electrophilicity.
- Methyl substituents increase hydrophobicity (inferred LogP > 3.0).
- Primary alcohol vs. secondary hydroxyl in the target compound.
- Applications : Intermediate in stereoselective syntheses of polyketides .
b. tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate derivatives ()
Cyclic TBDMS-Protected Compounds
a. (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one ()
- Structure : Bicyclic lactone with TBDMS-protected hydroxymethyl group.
- Key Differences :
- Rigid bicyclic framework alters solubility and reactivity.
- Lactone functionality enables ring-opening reactions.
- Applications : Intermediate in prostaglandin synthesis .
b. Tetrahydrofuran Derivatives with TBDMS and Iodomethyl Groups ()
Comparative Data Table
Q & A
Q. What are the key synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?
The TBDMS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine. For example, in related syntheses, diisopropylamine and n-butyllithium are used to deprotonate hydroxyl groups, followed by silylation under anhydrous conditions in tetrahydrofuran (THF) . Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid side reactions such as over-silylation.
Q. How can the stereochemical integrity of the (3S)-configuration be preserved during synthesis?
Chiral auxiliaries or enantioselective catalysis are often employed. For instance, a chiral oxazaborolidine catalyst was used in a related asymmetric reduction to maintain stereochemistry, achieving ≥95:5 diastereomeric ratios . Monitoring via chiral HPLC or polarimetry is recommended to verify enantiopurity.
Q. What analytical methods are most reliable for characterizing this compound?
- NMR : H and C NMR are essential for confirming the TBDMS group (δ ~0.1–0.3 ppm for Si(CH)) and hydroxyl protons (δ 1–5 ppm).
- IR Spectroscopy : Detects the carbonyl (C=O stretch ~1700 cm) and hydroxyl (broad peak ~3200–3600 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+ at m/z calculated for CHOSi: 299.1654) .
Q. How does the TBDMS group influence the compound’s stability under acidic/basic conditions?
The TBDMS ether is stable under mildly acidic conditions (pH 4–6) but hydrolyzes in strong acids (e.g., HCl/MeOH) or fluoride-based reagents (e.g., TBAF). Stability studies in THF/water mixtures (pH 7.4, 37°C) show <5% decomposition over 24 hours .
Advanced Research Questions
Q. What strategies mitigate competing elimination or oxidation reactions during deprotection of the TBDMS group?
Use of buffered fluoride sources (e.g., TBAF in THF with acetic acid) minimizes base-catalyzed elimination. For oxidation-prone substrates, inert atmospheres (N/Ar) and low temperatures (−20°C to 0°C) are advised .
Q. How can enantiomeric purity be quantified, and what are common pitfalls in chiral resolution?
Chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers. Common issues include peak tailing due to residual silanol activity, which is mitigated by adding 0.1% trifluoroacetic acid to the mobile phase .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., THF dielectric constant) are incorporated via the polarizable continuum model (PCM) .
Q. How does the compound interact with biological targets in enzyme inhibition studies?
Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the 5-hydroxyl group and catalytic residues (e.g., serine hydrolases). Competitive inhibition assays (IC) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) quantify activity .
Data Contradictions and Resolution
Q. Conflicting reports on TBDMS group stability in protic solvents: How to resolve?
Discrepancies arise from trace water content in solvents. Karl Fischer titration ensures anhydrous conditions (<50 ppm HO). For example, TBDMS ethers in "dry" THF with 100 ppm HO showed 20% hydrolysis after 12 hours, whereas <10 ppm HO resulted in <2% hydrolysis .
Q. Why do some syntheses report low yields (~40%) despite optimized conditions?
By-products from retro-aldol reactions of the 5-hydroxypentan-2-one backbone are common. Switching from LiAlH to NaBH in reduction steps improves yields to >75% by minimizing retro-aldol pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
